Calcium L-lactate hydrate
Overview
Description
Calcium L-lactate hydrate is an organic salt derived from L-lactic acid. It is commonly used in the food, pharmaceutical, and cosmetic industries. The compound is known for its high solubility and bioavailability, making it an effective calcium supplement. It is also used as a food additive, with the commercial code E327 .
Mechanism of Action
Target of Action
Calcium L-lactate hydrate, also known as calcium;(2S)-2-hydroxypropanoate;hydrate, primarily targets the gastrointestinal (GI) tract . It is used as a nutritional supplement and is recognized as a safe direct food substance by the FDA . It is also used in thermochemical heat storage applications due to its ability to reversibly dehydrate and hydrate within a suitable operating temperature range .
Mode of Action
In the aqueous environment of the GI tract, this compound dissociates into calcium cations and lactic acid anions, the conjugate base of lactic acid . Lactic acid is a naturally occurring compound that serves as fuel or energy in mammals by acting as an intermediate in metabolic pathways . It diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis .
Biochemical Pathways
L-lactate, the conjugate base of lactic acid, plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It is involved in the regulation of inflammatory processes, with recent studies
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium L-lactate hydrate can be synthesized by reacting lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the neutralization of lactic acid with these calcium sources, resulting in the formation of calcium L-lactate .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates in the presence of calcium carbonate or calcium hydroxide. This method has been in use since the 19th century .
Chemical Reactions Analysis
Types of Reactions: Calcium L-lactate hydrate undergoes various chemical reactions, including:
Oxidation: The lactate ion can be oxidized to pyruvate.
Reduction: The lactate ion can be reduced to propionate under specific conditions.
Substitution: The lactate ion can participate in substitution reactions, where it is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic environments.
Major Products:
Oxidation: Pyruvate
Reduction: Propionate
Substitution: Various substituted lactates depending on the reagents used.
Scientific Research Applications
Calcium L-lactate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the preparation of calcium-oxide based sorbents for carbon dioxide capture.
Biology: Serves as a sole carbon and energy source in studies involving sulfate-reducing bacteria.
Medicine: Utilized as a calcium supplement due to its high solubility and bioavailability.
Industry: Employed as a texturing agent and preservative in food preparations.
Comparison with Similar Compounds
- Calcium citrate
- Calcium phosphate
- Calcium gluconate
Comparison: Calcium L-lactate hydrate is unique due to its high solubility and bioavailability compared to other calcium salts. For instance, calcium phosphate has lower solubility, making it less effective as a calcium supplement. Calcium citrate is also highly soluble but may not be as readily absorbed as this compound .
Properties
IUPAC Name |
calcium;(2S)-2-hydroxypropanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAVASCOAJMZHZ-NVKWYWNSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.